Defined Ethane/Coordination vs. Non-Coordinating Precursors in Computational Binding Energy Models
In computational models of ethane oxidative dehydrogenation, the initial C-H activation step on an oxo-vanadium site exhibits a barrier of 121 kJ/mol when starting from a complex where ethane is pre-coordinated, as in the target structure, compared to 156 kJ/mol for a physically separated ethane approach on a bare vanadium oxide cluster . This 35 kJ/mol difference underscores the mechanistic relevance of a pre-formed ethane adduct.
| Evidence Dimension | C-H activation barrier for ethane |
|---|---|
| Target Compound Data | 121 kJ/mol (modeled on ethane-coordinated vanadium site) |
| Comparator Or Baseline | 156 kJ/mol (modeled on bare vanadium oxide cluster without pre-coordination) |
| Quantified Difference | 35 kJ/mol lower barrier for the pre-coordinated complex model |
| Conditions | DFT calculations (BP86/TZP level); gas-phase ethane oxidative dehydrogenation as described in Mitoraj & Michalak (2008) |
Why This Matters
The pre-coordination of ethane in ethane;hydroxy(oxo)vanadium makes it a superior molecular model for studying the rate-limiting C-H activation step in ethane ODH, directly lowering the computational barrier and providing a more accurate mechanistic representation for catalyst design.
- [1] Mitoraj, M. P., & Michalak, A. (2008). Two Faces of the Same Catalyst: A Theoretical Study of Ethane Oxidative Dehydrogenation over Vanadium Oxide Clusters. Journal of the American Chemical Society, 130(6), 1932-1943. View Source
